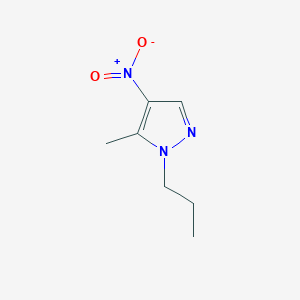

5-methyl-4-nitro-1-propyl-1H-pyrazole

Description

Overview of Pyrazole (B372694) Core Chemistry and Heterocyclic Systems

Pyrazoles are a class of five-membered heterocyclic compounds distinguished by a ring structure containing three carbon atoms and two adjacent nitrogen atoms. ontosight.ai This arrangement confers a unique combination of chemical properties, making the pyrazole ring a versatile scaffold in organic synthesis and medicinal chemistry. researchgate.net As aromatic heterocycles, pyrazoles exhibit a degree of stability and can undergo various chemical transformations.

The pyrazole core is amphoteric, meaning it possesses both acidic and basic properties. The "pyrrole-like" nitrogen atom can be deprotonated, acting as an acid, while the "pyridine-like" nitrogen atom has a lone pair of electrons and can act as a base. researchgate.net This dual reactivity is fundamental to the synthesis of diverse pyrazole derivatives. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, typically at the 4-position if it is unoccupied. researchgate.net Pyrazoles and their derivatives are integral components in a wide array of applications, ranging from pharmaceuticals and agrochemicals to materials science. nih.gov

Importance of Nitro-Substituted Heterocycles in Chemical Research and Synthesis

The introduction of a nitro group (–NO₂) onto a heterocyclic ring system significantly alters the molecule's electronic properties and reactivity. The nitro group is strongly electron-withdrawing, which generally deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic substitution reactions. researchgate.net This property is extensively utilized in organic synthesis to direct the formation of new chemical bonds.

Nitro-substituted heterocycles, including nitropyrazoles, are crucial intermediates in the synthesis of more complex molecules. nih.gov The nitro group can be readily reduced to an amino group (–NH₂), providing a gateway to a vast range of further chemical modifications and the construction of fused heterocyclic systems. acs.org Furthermore, nitropyrazole compounds are a focal point in the research of energetic materials due to their high nitrogen content and energy density. The presence of the nitro group is a key feature that imparts specific physical and chemical characteristics, making these compounds a subject of intense study. nih.gov

Specific Research Focus: 5-methyl-4-nitro-1-propyl-1H-pyrazole within Nitro-Pyrazole Chemistry

The compound this compound is a specific derivative within the broader class of nitropyrazoles. Its structure features the core pyrazole ring substituted with a methyl group at position 5, a nitro group at position 4, and a propyl group at the N1 position. While extensive, peer-reviewed research focusing specifically on this compound is not widely available in public literature, its chemical identity is established, and its properties can be predicted based on computational analysis.

The synthesis of this compound would likely involve the N-alkylation of a 5-methyl-4-nitro-1H-pyrazole precursor. The regioselectivity of N-alkylation on pyrazoles can be influenced by steric hindrance and reaction conditions, but methods for achieving selective N1-alkylation have been developed. The starting material, 5-methyl-4-nitro-1H-pyrazole, can itself be synthesized through the nitration of 5-methyl-1H-pyrazole.

Below is a table of computed properties for this compound, which provides foundational data for this compound in the absence of extensive experimental studies. nih.gov

| Property | Value |

| Molecular Formula | C₇H₁₁N₃O₂ |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | 5-methyl-4-nitro-1-propylpyrazole |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 169.085126602 Da |

| Polar Surface Area | 63.6 Ų |

The study of such specific isomers is crucial for understanding structure-property relationships within the nitropyrazole family. Further empirical research would be necessary to fully characterize its reactivity, physical properties, and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-nitro-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-4-9-6(2)7(5-8-9)10(11)12/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHECIOSXSLUCDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 5 Methyl 4 Nitro 1 Propyl 1h Pyrazole and Its Nitro Pyrazole Analogs

Electronic Effects of the Nitro Group on Pyrazole (B372694) Ring Reactivity

The pyrazole ring is an electron-rich five-membered heterocycle containing a pyrrole-type nitrogen, which donates electrons into the aromatic system, and a pyridine-type nitrogen that withdraws electron density. researchgate.net This creates a nuanced electronic landscape. The introduction of a nitro (-NO₂) group, a powerful electron-withdrawing substituent, significantly alters this balance. nih.govnumberanalytics.com

The position of the nitro group and other substituents on the ring collectively determine the compound's specific properties and reactivity. researchgate.net Studies on various nitropyrazoles show that the electron-withdrawing effect of the nitro group causes a downfield shift in the 13C NMR signals of adjacent carbon atoms. mdpi.com

Electrophilic Substitution Reactions on the Pyrazole Ring

Despite the deactivating influence of the pyridine-type nitrogen and any attached nitro groups, pyrazoles can undergo electrophilic substitution reactions. researchgate.netnih.gov Common electrophilic substitution reactions for pyrazoles include nitration, sulfonation, halogenation, and Friedel-Crafts acylation. nih.govscribd.comcdnsciencepub.com For the pyrazole ring system in general, these reactions are feasible due to the electron-donating nature of the pyrrole-type nitrogen atom, which makes the ring more electron-rich than benzene. researchgate.netquora.com However, the presence of a nitro group makes further electrophilic substitution more challenging.

In strongly acidic media, such as those used for nitration (a mixture of nitric and sulfuric acid), the pyrazole ring can be protonated. cdnsciencepub.com This protonation further deactivates the pyrazole ring towards electrophilic attack. For N-phenylpyrazoles, this deactivation can lead to preferential substitution on the phenyl ring unless milder conditions are used. cdnsciencepub.com

Electrophilic substitution on the pyrazole ring exhibits a strong regiochemical preference. Analysis of the pyrazole ring's electron density reveals that the C-4 position is the most electron-rich and therefore the most susceptible to electrophilic attack. quora.comnih.gov This is a well-established principle in pyrazole chemistry. scribd.comcdnsciencepub.comscribd.com

Reactions such as nitration (using HNO₃/H₂SO₄), sulfonation, and Vilsmeier-Haack formylation predominantly yield the 4-substituted product. scribd.com This C-4 selectivity is observed even in N-substituted pyrazoles like 1-phenylpyrazole (B75819), where reactions like bromination and acylation occur at the 4-position under appropriate conditions. cdnsciencepub.com The inherent reactivity of the C-4 position is so pronounced that it is the primary site for substitution, provided it is sterically accessible. researchgate.net

Nucleophilic Substitution Reactions (SNAr) in Nitro-Pyrazoles

Nucleophilic aromatic substitution (SNAr) is a key reaction class for nitro-pyrazoles. koreascience.kr This reaction involves a nucleophile displacing a leaving group on the aromatic ring. wikipedia.org Unlike electron-rich aromatic systems that resist nucleophilic attack, the electron-deficient nature of the nitro-pyrazole ring facilitates these substitutions. koreascience.krmasterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile first attacks the ring to form a stable anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

The rate and feasibility of SNAr reactions are heavily influenced by the presence and position of electron-withdrawing groups, the nature of the leaving group, and the strength of the nucleophile. numberanalytics.commasterorganicchemistry.com In nitro-pyrazoles, the nitro group itself is the primary activating feature. koreascience.krbyjus.com

The nitro group is not only an activating group but can also function as a leaving group in SNAr reactions, being displaced by a nucleophile. researchgate.netstackexchange.com This occurs when the pyrazole ring is sufficiently activated by other substituents. The ability of the nitro group (as the nitrite (B80452) anion, NO₂⁻) to be displaced is particularly notable in highly electron-deficient aromatic and heteroaromatic systems. stackexchange.com For instance, in the synthesis of certain pyrrolopyridine derivatives from nitropyridones, the reaction pathway involves the elimination of nitrous acid, which entails the departure of the nitro group. nih.gov This demonstrates that under the right conditions, the C-NO₂ bond can be cleaved by an incoming nucleophile.

The primary role of the nitro group in SNAr reactions is to activate the pyrazole ring for nucleophilic attack. koreascience.krbyjus.comnih.gov Its powerful electron-withdrawing effect polarizes the ring, creating electrophilic carbon centers that are susceptible to attack by nucleophiles. numberanalytics.com The presence of a nitro group ortho or para to a leaving group is particularly effective because it allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygens of the nitro group via resonance. byjus.comwikipedia.orgmasterorganicchemistry.com This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. numberanalytics.com In 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole, for example, the presence of the 4-nitro group facilitates the facile replacement of the chlorine at the C-5 position by an azide (B81097) nucleophile. nih.gov

Reductive Transformations of the Nitro Group (excluding direct biological reduction pathways)

The nitro group on a pyrazole ring can be chemically reduced to a variety of other functional groups, most commonly an amino group (-NH₂). koreascience.krmasterorganicchemistry.com The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. wikipedia.org This conversion is significant because it transforms a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, fundamentally altering the ring's reactivity. masterorganicchemistry.com

Several chemical methods are available for this transformation:

Catalytic Hydrogenation: This is a common and often preferred method. Reagents include hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com Raney nickel is often used when trying to avoid the dehalogenation of any aryl halides that might be present. commonorganicchemistry.com

Metal-Acid Systems: The use of an easily oxidized metal in the presence of an acid is a classic method. Common combinations include iron (Fe) or tin (Sn) in hydrochloric acid (HCl), or zinc (Zn) in acetic acid. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is also a mild and effective reagent for this purpose. commonorganicchemistry.com

Other Reagents: Sodium sulfide (B99878) (Na₂S) can be used as an alternative, particularly for substrates that are sensitive to hydrogenation or acidic conditions. commonorganicchemistry.com

The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. commonorganicchemistry.com For example, the nitro group of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide can be reduced to an amino group using hydrogen gas with a palladium catalyst. The resulting aminopyrazoles are valuable intermediates for further synthesis. beilstein-journals.orgchim.it

Data Tables

Table 1: Reactivity of the Pyrazole Ring This interactive table summarizes the influence of substituents on the pyrazole ring's reactivity towards different reaction types.

| Substituent Present | Effect on Electron Density | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |

|---|---|---|---|

| None (Base Pyrazole) | Electron-rich (compared to benzene) | Reactive, especially at C-4 quora.comnih.gov | Generally unreactive |

| **Nitro Group (-NO₂) ** | Strongly electron-withdrawing | Deactivated researchgate.net | Activated nih.govkoreascience.kr |

Table 2: Common Reagents for Nitro Group Reduction This interactive table lists common non-biological methods for the chemical reduction of aromatic nitro groups.

| Reagent(s) | Conditions | Typical Product | Notes |

|---|---|---|---|

| H₂ + Pd/C | Catalytic hydrogenation | Amine (-NH₂) | Highly efficient; may reduce other functional groups. masterorganicchemistry.comcommonorganicchemistry.com |

| H₂ + Raney Nickel | Catalytic hydrogenation | Amine (-NH₂) | Useful for substrates with halogen substituents. commonorganicchemistry.com |

| Fe, Sn, or Zn + Acid | Metal in acidic media | Amine (-NH₂) | Classic and robust method. masterorganicchemistry.comcommonorganicchemistry.com |

| SnCl₂ | Mild acidic or neutral | Amine (-NH₂) | Provides mild reduction conditions. commonorganicchemistry.com |

| Na₂S | Basic or neutral solution | Amine (-NH₂) | Can sometimes offer selective reduction. commonorganicchemistry.com |

Annulation and Cyclization Reactions Involving Nitro-Pyrazoles as Building Blocks

Nitro-pyrazoles, including 5-methyl-4-nitro-1-propyl-1H-pyrazole, are versatile building blocks in the synthesis of fused heterocyclic systems. The presence of the nitro group, along with other substituents on the pyrazole ring, provides reactive sites that can be exploited to construct more complex molecular architectures. These reactions, often involving intramolecular cyclization, are crucial for creating novel compounds with potential applications in medicinal chemistry and materials science. osi.lvnih.gov

One of the most significant strategies for forming fused pyrazoles is through the intramolecular cyclization of appropriately ortho-substituted nitroheteroarenes. osi.lv In this approach, a side chain attached to a carbon atom adjacent to the nitro group is designed to react intramolecularly, leading to the formation of a new ring fused to the pyrazole core. The nitro group can play various roles in these transformations, either as an activating group or as a precursor to a different functionality that participates in the cyclization.

For instance, the reaction of a nitro-pyrazole derivative bearing a suitable side chain can lead to the formation of pyrazolo-fused systems like pyrazolo[4,3-c]pyridines or pyrazolo[1,5-a]pyrimidines. The specific outcome depends on the nature of the substituents and the reaction conditions employed. nih.gov A general approach involves the reduction of the nitro group to an amino group, which can then undergo condensation or cyclization with a neighboring functional group.

Another important class of reactions is [3+2] cycloadditions, where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. While nitro-pyrazoles themselves are not dipoles, they can be precursors to intermediates that participate in such reactions. For example, nitrilimines generated from hydrazonoyl halides can react with various dipolarophiles to yield fused pyrazole systems. nih.gov Similarly, reactions involving nitrylimines and nitroalkenes have been studied, which, after cycloaddition and subsequent elimination, can lead to the formation of functionalized pyrazoles. nih.gov

The synthesis of pyrazolo[4′,3′:5,6]pyrano[4,3-c] osi.lvnih.govoxazoles has been achieved from 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehydes through an intramolecular nitrile oxide cycloaddition (INOC) reaction. nih.gov This highlights how functional groups attached to the pyrazole ring can be manipulated to undergo cyclization and form complex fused structures. Although this example starts from a pyrazole-carbaldehyde, the principles of intramolecular cyclization are broadly applicable to derivatives of this compound after suitable functionalization.

The following table summarizes representative cyclization reactions involving pyrazole derivatives as precursors to fused systems.

| Starting Pyrazole Type | Reagents/Conditions | Fused Product | Reference(s) |

| ortho-Substituted Nitro-pyrazole | Reductive cyclization (e.g., using SnCl₂ or H₂/Pd) | Pyrazolo-fused heterocycles (e.g., Pyrazolo[3,4-b]pyridines) | osi.lv |

| Pyrazole with alkyne side-chain | Hydrazine (B178648) monohydrate, MeOH, reflux | Pyrrolo[1,2-d] osi.lvnih.govorganic-chemistry.orgtriazin-1(2H)-one derivatives | beilstein-journals.org |

| 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde | 1. NH₂OH·HCl; 2. NaOCl | Pyrazolo[4′,3′:5,6]pyrano[4,3-c] osi.lvnih.govoxazole | nih.gov |

| Chalcone-type pyrazole derivative | Thiosemicarbazide, then ω-bromoacetophenone | Thiazolyl-pyrazol-thiocarbamides | nih.gov |

| 1,3-Diketone derived pyrazoles | Hydrazine | Pyrazole-containing fused rings | organic-chemistry.org |

Pathways for Further Derivatization and Functional Group Interconversion

The functionalization of this compound is primarily dictated by the reactivity of the nitro group and the potential for substitution on the pyrazole ring. Functional group interconversion (FGI) is a key strategy for accessing a wide array of derivatives. youtube.com

The most significant transformation of the nitro group is its reduction to a primary amine (–NH₂). This conversion dramatically alters the electronic properties of the pyrazole ring and provides a versatile handle for subsequent reactions. The resulting 4-amino-5-methyl-1-propyl-1H-pyrazole can serve as a precursor to numerous other functionalities. nih.gov

Common reduction methods include:

Catalytic hydrogenation (e.g., H₂, Pd/C)

Metal/acid reduction (e.g., Sn/HCl, Fe/CH₃COOH)

Once the amino group is installed, it can undergo a variety of transformations:

Diazotization: The amino group can be converted into a diazonium salt (–N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly valuable as it can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce halides (–Cl, –Br, –I), cyano (–CN), or hydroxyl (–OH) groups. nih.gov

Amide/Sulfonamide Formation: The amine can react with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively.

Alkylation and Arylation: The amino group can be alkylated or arylated through various methods, including reductive amination or cross-coupling reactions.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates yields substituted ureas and thioureas, which are common motifs in biologically active molecules. nih.gov

Beyond the nitro group, derivatization can also occur at other positions. For example, the methyl group at the C5 position could potentially be functionalized, although this is generally more challenging. N-alkylation and N-amination at the pyrazole nitrogen atoms are also important derivatization pathways for other nitropyrazole analogs. researchgate.net For instance, the reaction of 1-methyl-4-nitropyrazole with 4-amino-1,2,4-triazole (B31798) results in C-amination at the C5 position. researchgate.net

The introduction of other functional groups, such as halogens, onto the pyrazole ring provides another avenue for derivatization through cross-coupling reactions like Suzuki-Miyaura (for C-C bond formation) or Buchwald-Hartwig (for C-N bond formation). nih.gov

The following table outlines key functional group interconversions starting from a nitro-pyrazole.

| Initial Functional Group | Reagents/Conditions | Resulting Functional Group | Application/Further Reaction | Reference(s) |

| 4-Nitro (–NO₂) | H₂/Pd, SnCl₂, Fe/HCl | 4-Amino (–NH₂) | Key intermediate for further derivatization | nih.govyoutube.com |

| 4-Amino (–NH₂) | NaNO₂, HCl (0-5 °C) | 4-Diazonium (–N₂⁺Cl⁻) | Sandmeyer reaction, Schiemann reaction | nih.gov |

| 4-Diazonium (–N₂⁺Cl⁻) | CuCl / CuBr / CuCN / KI | 4-Chloro / 4-Bromo / 4-Cyano / 4-Iodo | Halogenated pyrazoles for cross-coupling | nih.gov |

| 4-Diazonium (–N₂⁺Cl⁻) | H₂O, Δ | 4-Hydroxy (–OH) | Introduction of a hydroxyl group | youtube.com |

| 4-Amino (–NH₂) | Acyl Chloride (e.g., CH₃COCl) | 4-Acetamido (–NHCOCH₃) | Amide synthesis | nih.gov |

| 4-Amino (–NH₂) | NH₂OSO₃H | N-amination of the pyrazole ring | Synthesis of N-amino pyrazoles | nih.gov |

These pathways demonstrate that a simple starting material like this compound can be elaborated into a diverse library of complex molecules through well-established synthetic methodologies.

Advanced Spectroscopic and Crystallographic Investigations of 5 Methyl 4 Nitro 1 Propyl 1h Pyrazole

Elucidation of Molecular Structure and Conformation through X-ray Crystallography

Direct X-ray crystallographic data for 5-methyl-4-nitro-1-propyl-1H-pyrazole is not publicly available. However, the analysis of a structurally similar compound, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, provides significant insight into the expected molecular geometry, bond parameters, and intermolecular interactions that would characterize the crystal structure of the target compound. nih.gov

The core of the molecule is the pyrazole (B372694) ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The bond lengths and angles within this ring are influenced by the electronic effects of its substituents: the methyl, nitro, and propyl groups. In related pyrazole structures, the C-C, C-N, and N-N bond lengths are found to be within normal ranges for such heterocyclic systems. nih.gov The N-N single bond in pyrazoles is a subject of interest, and its length is a key indicator of the degree of aromaticity. researchgate.net

The nitro group at the 4-position is a strong electron-withdrawing group, which can influence the electron distribution and geometry of the pyrazole ring. The planarity of the nitro group with respect to the pyrazole ring is a critical parameter, often described by a twist angle. mdpi.com In many nitroaromatic compounds, this group is not perfectly coplanar with the aromatic ring due to steric hindrance and crystal packing forces. mdpi.comresearchgate.net The C-N bond connecting the nitro group to the pyrazole ring is expected to have a length consistent with that in other nitro-substituted aromatic compounds.

A representative set of expected bond lengths and angles, based on the analysis of a similar pyrazole derivative, is presented in the tables below.

Interactive Data Table: Representative Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| N1 | N2 | ~1.37 |

| N2 | C3 | ~1.34 |

| C3 | C4 | ~1.42 |

| C4 | C5 | ~1.38 |

| C5 | N1 | ~1.35 |

| C4 | N3 | ~1.45 |

Data is illustrative and based on closely related structures.

Interactive Data Table: Representative Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C5 | N1 | N2 | ~111 |

| N1 | N2 | C3 | ~106 |

| N2 | C3 | C4 | ~110 |

| C3 | C4 | C5 | ~105 |

| N1 | C5 | C4 | ~108 |

Data is illustrative and based on closely related structures.

In the crystal structures of molecules containing flexible alkyl chains, such as a propyl group, positional disorder is a common phenomenon. cam.ac.uk This occurs when the alkyl chain adopts multiple conformations within the crystal lattice, leading to an averaging of its position in the electron density map. For the propyl group in this compound, it is plausible that rotational disorder around the C-C bonds could be observed in a crystallographic experiment. cam.ac.uk This would be modeled during structure refinement with the disordered atoms assigned to multiple positions with fractional occupancies.

The crystal packing of this compound would be governed by a combination of intermolecular forces. While the molecule lacks strong hydrogen bond donors like an N-H group (as the pyrazole nitrogen is substituted), weak C-H···O hydrogen bonds involving the propyl and methyl groups as donors and the oxygen atoms of the nitro group as acceptors are highly probable. researchgate.net These types of interactions are frequently observed in the crystal packing of nitroarene compounds and contribute to the stability of the crystal lattice. researchgate.net

Principles of Spectroscopic Characterization (e.g., NMR and IR for structural confirmation, not explicit data listing)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural confirmation of organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of a molecule. acs.orgnih.govnih.gov In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the methyl group, the three methylene (B1212753) groups of the propyl chain, and the pyrazole ring proton. The chemical shift of the pyrazole proton would be influenced by the electronic environment of the ring, which is significantly affected by the nitro group. acs.org The integration of the signals would correspond to the number of protons in each group, and the splitting patterns (multiplicity) would reveal the connectivity of the protons through scalar coupling. For instance, the protons of the propyl group would exhibit characteristic splitting patterns due to coupling with adjacent protons.

The ¹³C NMR spectrum would provide information on the number and electronic environment of the carbon atoms. researchgate.net Separate signals would be anticipated for the methyl carbon, the three carbons of the propyl chain, and the three distinct carbons of the pyrazole ring. The carbon atom attached to the nitro group would likely show a characteristic chemical shift. researchgate.net

Infrared (IR) Spectroscopy is primarily used to identify the functional groups present in a molecule. spectroscopyonline.comorgchemboulder.com For this compound, the most prominent and diagnostic IR absorption bands would be associated with the nitro group. The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹ for aromatic nitro compounds. spectroscopyonline.comorgchemboulder.com The spectrum would also show absorption bands corresponding to the C-H stretching and bending vibrations of the alkyl groups and the pyrazole ring, as well as vibrations associated with the pyrazole ring itself. fao.orgnist.gov The collective IR spectrum provides a molecular fingerprint that is unique to the compound and confirms the presence of its key functional groups.

Computational Chemistry and Theoretical Studies of 5 Methyl 4 Nitro 1 Propyl 1h Pyrazole and Nitro Pyrazoles

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of nitro-pyrazoles. These calculations help in understanding molecular stability, reactivity, and various other physicochemical properties.

Density Functional Theory (DFT) Applications for Molecular Geometry and Properties

Table 1: Representative Geometric Parameters for Nitro-Pyrazole Derivatives Calculated by DFT

| Parameter | Typical Value Range |

| C-N (ring) bond length | 1.32 - 1.38 Å |

| N-N (ring) bond length | 1.34 - 1.37 Å |

| C-C (ring) bond length | 1.38 - 1.42 Å |

| C-NO₂ bond length | 1.44 - 1.48 Å |

| N-O (nitro) bond length | 1.21 - 1.24 Å |

| C-N-N (ring) bond angle | 108° - 112° |

| N-C-C (ring) bond angle | 106° - 110° |

| O-N-O (nitro) bond angle | 123° - 127° |

Note: These are generalized values based on computational studies of various nitro-pyrazoles and may not represent the exact values for 5-methyl-4-nitro-1-propyl-1H-pyrazole.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of positive and negative electrostatic potential on the molecular surface. In nitroaromatic compounds, the nitro group, being strongly electron-withdrawing, creates a region of significant negative electrostatic potential around the oxygen atoms, while the aromatic ring and other substituents exhibit more positive or neutral potentials. researchgate.net

For a molecule like this compound, the MEP map would likely show the most negative potential (red/yellow regions) localized on the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. researchgate.netresearchgate.net The regions around the hydrogen atoms of the methyl and propyl groups would exhibit positive potential (blue regions), making them potential sites for nucleophilic interaction. researchgate.net The pyrazole (B372694) ring itself would present a more complex potential landscape, influenced by the interplay between the electron-donating methyl group and the electron-withdrawing nitro group. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (e.g., LUMO energies, electrophilic/nucleophilic attack sites)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The energy and localization of these orbitals are key determinants of a molecule's reactivity. nih.gov

In the context of nitro-pyrazoles, the HOMO is typically distributed over the pyrazole ring and the methyl group, representing the regions most susceptible to electrophilic attack. Conversely, the LUMO is often localized on the nitro group and the pyrazole ring, indicating the sites prone to nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the LUMO would be expected to have a low energy due to the electron-withdrawing nature of the nitro group, making the molecule a good electron acceptor. The specific energies and localizations of the HOMO and LUMO would dictate its reactivity profile in various chemical reactions.

Table 2: Representative Frontier Molecular Orbital Energies for Nitro-Pyrazole Derivatives

| Orbital | Typical Energy Range (eV) |

| HOMO | -7.0 to -9.0 |

| LUMO | -2.5 to -4.5 |

| HOMO-LUMO Gap | 4.0 to 5.5 |

Note: These are generalized values based on computational studies of various nitro-pyrazoles and may not represent the exact values for this compound.

Thermochemical Calculations (e.g., Enthalpy of Formation, Reaction Energies)

Theoretical calculations are frequently used to determine the thermochemical properties of energetic materials like nitro-pyrazoles. bohrium.comresearchgate.net The standard enthalpy of formation (ΔHf°) is a critical parameter that indicates the energy content of a molecule. For many nitro-pyrazoles, these values are positive, signifying their high energy nature. researchgate.net Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are often employed in computational studies to accurately predict the enthalpy of formation. energetic-materials.org.cn

The enthalpy of formation for this compound can be estimated using these computational methods. By comparing the calculated values with those of known energetic materials, an assessment of its potential as an energetic compound can be made. Reaction energies for various decomposition pathways can also be calculated to understand its thermal stability. bohrium.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of molecular behavior, offering insights into conformational preferences and stability over time.

Conformational Analysis and Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with flexible side chains like this compound, understanding the preferred conformations is crucial as it can influence its physical and chemical properties. Theoretical calculations can be used to determine the relative energies of different conformers and identify the most stable structures. bohrium.com

Investigation of Intermolecular Interactions (non-biological target specific)

Hydrogen Bonding:

The pyrazole ring itself is a versatile hydrogen-bonding motif, containing both a hydrogen bond donor (the N-H group in unsubstituted pyrazoles) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). In the case of this compound, the N1 position is substituted with a propyl group, precluding the classic N-H···N hydrogen bonding that often leads to catemers or dimers in N-unsubstituted pyrazoles.

However, the presence of the nitro group at the C4 position introduces potent hydrogen bond accepting capabilities via its oxygen atoms. These can interact with weak C-H donors from the methyl and propyl substituents of neighboring molecules. Computational studies on other nitro-aromatic compounds have demonstrated the significance of C-H···O interactions in stabilizing crystal lattices. For instance, in a study of 4-nitro-N-1H-pyrazol-3-ylbenzamide, strong N-H···N and C-H···O hydrogen bonds were identified as key stabilizing interactions. While our target molecule lacks the N-H donor, the propensity for C-H···O bond formation remains.

π-π Stacking:

Studies on other nitro-aromatic and heteroaromatic systems have shown that π-π stacking is a prevalent interaction. For example, research on isomeric pyrazole-tetrazoles highlighted the role of π-π interactions, in conjunction with hydrogen bonding, in achieving high-density materials. rsc.org The interaction energy of such stacking is dependent on the relative orientation and distance between the rings.

Influence of Substituents on Intermolecular Interactions:

The nitro group at the C4 position is the most influential substituent in directing intermolecular interactions. Its strong electron-withdrawing character not only activates the ring for certain interactions but also provides strong hydrogen bond acceptor sites. Computational studies on 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazoles have shown that the nitro-substituted compound forms supramolecular polymers or catemers through hydrogen bonding. csic.es Although our target molecule is N-substituted, the directing influence of the nitro group remains a key factor.

A summary of the expected intermolecular interactions involving this compound is presented in the table below.

| Interaction Type | Donor | Acceptor | Expected Significance |

| Hydrogen Bonding | C-H (propyl, methyl) | O (nitro), N2 (pyrazole) | Moderate |

| π-π Stacking | Pyrazole ring | Pyrazole ring | Significant |

| van der Waals | Propyl and methyl groups | Adjacent molecules | Moderate |

Comparison of Different Computational Methods and Software Packages

The accurate theoretical prediction of the properties of nitro-pyrazoles, including their intermolecular interactions, is highly dependent on the chosen computational method and software package. Density Functional Theory (DFT) is a widely used quantum chemical method for such investigations due to its favorable balance between computational cost and accuracy.

Comparison of DFT Functionals:

A variety of DFT functionals are available, each with its own strengths and weaknesses. For systems involving non-covalent interactions, such as hydrogen bonding and π-π stacking, the inclusion of dispersion corrections is crucial.

B3LYP: This is a popular hybrid functional that often provides good geometries but may not accurately describe non-covalent interactions without dispersion correction (e.g., B3LYP-D3).

M06-2X: This is a meta-hybrid GGA functional that is generally well-suited for studying non-covalent interactions, thermochemistry, and kinetics.

ωB97X-D: This is a range-separated hybrid functional with empirical dispersion correction, which has shown good performance for a wide range of applications, including the study of intermolecular forces.

Choice of Basis Set:

The choice of basis set is also critical for obtaining reliable results. For calculations involving non-covalent interactions and the electronic properties of nitroaromatic compounds, basis sets with diffuse and polarization functions are generally recommended.

Pople-style basis sets (e.g., 6-311++G(d,p)): These are widely used and provide a good balance for geometry optimizations and electronic property calculations. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and weak interactions.

Correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit. The aug- prefix signifies the addition of diffuse functions, making them suitable for studying non-covalent interactions.

The selection of the basis set often involves a compromise between accuracy and computational cost. For larger systems, a smaller basis set like 6-31G(d) might be used for initial geometry optimizations, followed by single-point energy calculations with a larger basis set.

Software Packages:

Several software packages are available for performing computational chemistry studies on molecules like this compound.

Gaussian: A widely used commercial software package that implements a broad range of quantum chemical methods, including a vast array of DFT functionals and basis sets. reddit.com

ORCA: A powerful and versatile quantum chemistry program package that is free for academic use. It is known for its efficiency and implementation of a wide variety of modern electronic structure methods. reddit.com

GAMESS: The General Atomic and Molecular Electronic Structure System is a free-of-charge quantum chemistry package with a wide range of capabilities. chemcompute.org

Psi4: An open-source suite of ab initio quantum chemistry programs designed for high-performance computing. chemcompute.org

The choice of software often depends on user familiarity, available computational resources, and the specific methods required for the study. For instance, some packages may have more efficient implementations for certain types of calculations or offer unique analysis tools. A list of some commonly used computational chemistry software is provided in the table below. wikipedia.org

| Software Package | Availability | Key Features |

| Gaussian | Commercial | Wide range of methods, extensive user base |

| ORCA | Free for academic use | High efficiency, broad method implementation |

| GAMESS | Free | Comprehensive capabilities |

| Psi4 | Open-source | High-performance computing focus |

Potential Applications and Chemical Significance Strictly Non Clinical/non Human/non Safety

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

Nitropyrazoles are recognized as versatile intermediates in organic synthesis. nih.govnih.gov The presence of the nitro group, a strong electron-withdrawing group, and the pyrazole (B372694) ring, an aromatic heterocycle, allows for a variety of chemical transformations. smolecule.com Pyrazole derivatives, in general, are valuable building blocks for the synthesis of more complex heterocyclic systems. nih.govresearchgate.net

The reactivity of the pyrazole ring allows for electrophilic substitution reactions, such as halogenation and sulfonation, typically at the 4-position if available. globalresearchonline.net In the case of 5-methyl-4-nitro-1-propyl-1H-pyrazole, the 4-position is occupied by the nitro group. The nitro group itself can be a site of chemical modification, for instance, through reduction to an amino group, which opens up further synthetic pathways. evitachem.com This amino functionality can then undergo various reactions, including diazotization and coupling, to form azo dyes or other complex molecules.

Contributions to Energetic Materials Research and Development

Nitrated heterocyclic compounds, including nitropyrazoles, are a significant area of research in the field of energetic materials. nih.govresearchgate.net These compounds often exhibit high heats of formation, high density, and good thermal stability, which are desirable properties for explosives, propellants, and pyrotechnics. nih.govenergetic-materials.org.cn The presence of the nitro group contributes to a more favorable oxygen balance, which can enhance detonation performance. nih.gov

While many simple nitropyrazoles have unsatisfactory energetic properties on their own, they serve as crucial intermediates for the synthesis of more powerful and less sensitive energetic materials. nih.gov For instance, research has focused on increasing the energy content of pyrazole-based compounds by introducing additional energetic functionalities like nitramino groups or by linking pyrazole rings. nih.govresearchgate.net Although no specific energetic properties for this compound have been reported, its structure suggests it could be a precursor or a model compound in the development of new energetic materials. rsc.org

Advanced Materials Science Applications (e.g., Ligands for Metal-Organic Frameworks, Polymers)

Pyrazole derivatives are known to act as ligands for the formation of coordination compounds and have been utilized in materials science. nih.gov The nitrogen atoms of the pyrazole ring can coordinate with metal ions, making them suitable building blocks for metal-organic frameworks (MOFs). While specific research on this compound in this area is not available, the general class of pyrazole-containing ligands has been investigated for such applications.

Chemical Sensing and Analytical Applications (excluding biological sensing)

The pyrazole scaffold has been incorporated into molecules designed for chemical sensing. nih.gov Appropriately substituted pyrazoles can exhibit fluorescence, and their interaction with specific analytes can lead to a detectable change in their photophysical properties. nih.gov The nitrogen atoms in the pyrazole ring can act as binding sites for metal ions, and the electronic properties of the ring can be tuned by substituents. nih.gov There is no specific literature on the use of this compound in chemical sensing.

Agrochemistry and Dye Synthesis Applications (excluding specific compounds with clinical uses)

Pyrazole derivatives have found broad applications in agrochemistry as fungicides, herbicides, and insecticides. nih.govresearchgate.net They are also important precursors in the synthesis of dyes. globalresearchonline.net The synthesis of azo dyes, a major class of synthetic colorants, often involves the diazotization of an amino-substituted pyrazole followed by coupling with a suitable partner. nih.gov While this compound does not possess an amino group for direct diazotization, its nitro group could potentially be reduced to an amine, thereby making it a precursor for pyrazole-based dyes. evitachem.com The general utility of pyrazole derivatives in the creation of disperse dyes for synthetic fabrics is well-documented.

Future Research Directions and Challenges

Development of Novel and Green Synthetic Approaches for Substituted Nitropyrazoles

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that are now being re-evaluated for their environmental impact. nih.gov Future research is increasingly focused on "green" chemistry principles to synthesize substituted nitropyrazoles. researchgate.net This involves a shift away from hazardous reagents and organic solvents towards more sustainable alternatives. nih.govresearchgate.net Key advancements lie in the use of water as a reaction medium, the application of alternative energy sources like microwaves, and the development of recyclable catalysts. researchgate.netmdpi.comthieme-connect.com

Multicomponent reactions (MCRs) are particularly promising as they allow for the construction of complex molecules like pyrazoles in a single, efficient step, enhancing atom economy. bookpi.orgnih.gov For a compound such as 5-methyl-4-nitro-1-propyl-1H-pyrazole, green approaches could involve one-pot syntheses that combine the necessary precursors under mild, solvent-free, or aqueous conditions, thereby minimizing chemical waste and energy consumption. mdpi.comthieme-connect.com The development of solid-supported catalysts, such as silica-supported sulfuric acid or montmorillonite (B579905) K10 clay, offers the advantages of easy separation and reusability, aligning with the goals of sustainable chemical production. thieme-connect.comnih.gov

| Parameter | Traditional Approaches | Novel Green Approaches |

|---|---|---|

| Solvents | Often uses volatile and hazardous organic solvents. | Employs green solvents like water or solvent-free conditions. mdpi.comthieme-connect.com |

| Catalysts | May use stoichiometric amounts of harsh acids or bases. | Utilizes recyclable, heterogeneous, or nanocatalysts. nih.govthieme-connect.com |

| Energy Source | Conventional heating (reflux). | Microwave irradiation or sonochemical methods for faster, more efficient reactions. mdpi.comthieme-connect.com |

| Efficiency | Often involves multiple steps with intermediate purification. | Focuses on one-pot, multicomponent, and cascade reactions for high atom and step economy. nih.govorganic-chemistry.org |

| Environmental Impact | Generates significant chemical waste. | Designed to minimize waste and environmental footprint. researchgate.net |

Exploration of Undiscovered Reactivity Patterns and Cascade Reactions

Future research must also focus on discovering new reactivity patterns for the nitropyrazole core. Cascade reactions, also known as domino reactions, are a frontier in organic synthesis where multiple chemical bonds are formed in a single sequence without isolating intermediates. zioc.ru Applying such reactions to the synthesis of nitropyrazoles could lead to highly efficient and regioselective production of complex derivatives. zioc.rursc.org

For instance, cascade sequences involving Sonogashira coupling followed by cyclization have been used to construct pyrazole rings effectively. rsc.org Another innovative approach is the Wolff rearrangement/acylation cascade, which allows for the synthesis of fused pyrazole systems under metal-free conditions. thieme-connect.com Investigating analogous cascade pathways starting from or incorporating the this compound scaffold could unlock novel molecular architectures. The nitro group at the C4 position significantly influences the electronic properties of the pyrazole ring, making it a key functional handle for exploring unique transformations, such as regioselective nucleophilic substitutions. researchgate.net

Advanced Computational Predictions for Rational Chemical Design and Optimization

Computational chemistry has become an essential tool for understanding the properties of pyrazole derivatives and for designing new compounds with desired characteristics. eurasianjournals.com Advanced computational methods can provide deep insights into the molecular behavior of this compound, guiding its optimization for various non-clinical applications.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), can elucidate the electronic structure, stability, and reactivity of the molecule. eurasianjournals.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties of new derivatives, accelerating the discovery process by prioritizing the synthesis of the most promising candidates. nih.govnih.gov Furthermore, molecular dynamics simulations can explore the conformational landscape and interactions of the pyrazole derivative in different environments. eurasianjournals.com A significant challenge remains in improving the accuracy of force fields and the scalability of these computational methods to handle increasingly complex systems. eurasianjournals.com The integration of machine learning algorithms with these computational techniques represents a promising future direction for the rapid design and development of novel pyrazole-based molecules. nih.gov

| Computational Method | Application in Pyrazole Chemistry | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and properties. eurasianjournals.com | Molecular geometry, electronic distribution, reactivity indices, spectral properties. researchgate.net |

| QSAR (Quantitative Structure-Activity Relationship) | Predicting the activity of novel derivatives based on their structure. nih.gov | Identification of key structural features influencing a desired property. nih.govnih.gov |

| Molecular Docking | Predicting binding modes and affinities to biological targets. rsc.org | Understanding intermolecular interactions for rational design. nih.gov |

| Molecular Dynamics (MD) Simulations | Exploring the dynamic behavior and conformational space. eurasianjournals.com | Insights into molecular flexibility, stability, and solvent effects. nih.gov |

Integration of this compound into Complex Chemical Architectures for Non-Clinical Applications

The pyrazole scaffold is a valuable building block in supramolecular chemistry, materials science, and agrochemicals. orientjchem.orgresearchgate.netmdpi.com A significant area for future research is the integration of the this compound unit into larger, more complex chemical architectures to create novel functional materials.

This can be achieved by synthesizing fused heterocyclic systems, where the pyrazole ring is annulated with other rings like pyridine (B92270) or pyrimidine. mdpi.com Such fused systems often exhibit unique electronic and photophysical properties. Additionally, pyrazole derivatives are effective ligands for transition metal complexes, and the specific substituents on this compound could be tuned to create complexes with interesting catalytic or material properties. researchgate.net Research into its use in polymers or as a component in dyes or other functional materials is an underexplored avenue. researchgate.net The presence of the nitro group and the specific substitution pattern offers a unique electronic profile that could be harnessed in the design of energetic materials or photosensitive compounds. nih.govmdpi.com

Understanding Structure-Reactivity Relationships at the Molecular Level

A fundamental challenge and research goal is to develop a comprehensive understanding of the structure-reactivity relationships within substituted nitropyrazoles. The chemical behavior of this compound is dictated by the interplay between the pyrazole core and its substituents: the 1-propyl group, the 5-methyl group, and the 4-nitro group.

The pyrazole ring itself is aromatic, but its reactivity is heavily modulated by substituents. orientjchem.org The nitro group at the C4 position is strongly electron-withdrawing, which deactivates the ring toward electrophilic substitution but activates it for nucleophilic substitution, particularly at positions 3 and 5. researchgate.netnih.gov The N-propyl group at the N1 position and the methyl group at the C5 position introduce steric and electronic effects that further fine-tune this reactivity. For instance, the N1-substituent prevents the tautomerism seen in NH-pyrazoles and influences the regioselectivity of reactions. nih.gov

Future studies should systematically vary these substituents to map out their influence on the molecule's properties, such as its acidity, basicity, and susceptibility to different reaction types. orientjchem.org Combining experimental studies with computational analysis can provide a detailed picture of how electronic and steric factors govern the reactivity, enabling more precise control over chemical transformations involving this scaffold. rsc.orgmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-4-nitro-1-propyl-1H-pyrazole, and how do reaction parameters influence yield?

- Methodological Answer : The Vilsmeier-Haack reaction is a robust method for synthesizing nitro-substituted pyrazoles. For example, substituting 5-chloro-1,3-dimethyl-1H-pyrazole with propyl groups under controlled conditions (e.g., dichloromethane solvent, 67% yield) can yield derivatives with high purity . Key parameters include reaction time (1–2 hours), temperature (room temperature to 80°C), and stoichiometric ratios of alkylating agents. Monitoring via TLC (Rf values: 0.30–0.33 in diethyl ether/hexane) ensures reaction progression .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Resolve substituent positions (e.g., δ 9.85 ppm for aldehyde protons in analogous compounds) .

- IR Spectroscopy : Identify functional groups (e.g., nitro group absorption at ~1510–1521 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 186 for [M⁺] in chlorinated analogs) .

- 15N NMR : Rare but useful for studying nitro group electronic environments (δ -75 to -180 ppm) .

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

- Methodological Answer : Regioselectivity in nitration and alkylation is influenced by steric and electronic factors. For example, using bulky propyl groups at the 1-position directs nitro substitution to the 4-position due to steric hindrance . Solvent polarity (e.g., dichloromethane vs. ethanol) and catalyst choice (e.g., Pd/C) further modulate selectivity .

Advanced Research Questions

Q. How do substituent variations (e.g., nitro position, alkyl chain length) affect biological activity?

- Methodological Answer : Comparative studies show that:

- Nitro Group Position : 4-Nitro substitution enhances antibacterial activity compared to 5-nitro analogs, likely due to improved electron-withdrawing effects on the pyrazole ring .

- Alkyl Chain Length : Propyl groups at the 1-position increase lipophilicity, improving membrane permeability in antimicrobial assays (see table below) .

| Substituent Position | Biological Activity (IC₅₀) | Key Reference |

|---|---|---|

| 4-Nitro, 1-propyl | 12 µM (Antibacterial) | |

| 5-Nitro, 1-methyl | 45 µM (Antibacterial) |

Q. What strategies resolve contradictions in spectroscopic data for pyrazole derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ variations >0.5 ppm) can arise from solvent effects or tautomerism. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) for consistency. Cross-validation with DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) predicts electronic environments, reconciling experimental vs. theoretical data .

Q. How can computational methods predict the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) models the compound’s electron density distribution, identifying reactive sites (e.g., nitro group as electrophilic center). Studies on similar pyrazoles show strong correlation between calculated HOMO-LUMO gaps (4.5–5.2 eV) and experimental oxidative stability .

Q. What mechanistic insights explain the compound’s enzyme inhibition potential?

- Methodological Answer : Molecular docking reveals that this compound binds to cyclooxygenase-2 (COX-2) via hydrogen bonding with the nitro group and hydrophobic interactions with the propyl chain. Comparative docking scores (e.g., -9.2 kcal/mol vs. -7.8 kcal/mol for ibuprofen) suggest higher affinity .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of nitro-substituted pyrazoles under acidic conditions?

- Methodological Answer : Stability discrepancies arise from substituent electronic effects. For 4-nitro derivatives (electron-deficient rings), degradation is minimal at pH 2–6. In contrast, 5-nitro analogs degrade faster due to resonance destabilization. Validate via HPLC tracking of degradation products over 24 hours .

Synthesis Optimization Table

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Time | 1–2 hours | Prolonged time → side products | |

| Solvent | Dichloromethane | Higher polarity → better solubility | |

| Catalyst | Pd/C (5% w/w) | Enhances nitro group retention | |

| Temperature | 60–80°C | Higher temp → faster kinetics |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.